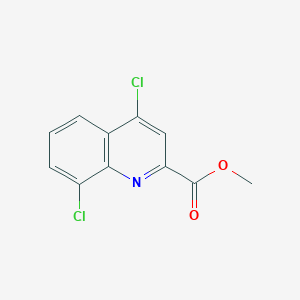

Methyl 4,8-dichloroquinoline-2-carboxylate

Descripción general

Descripción

Methyl 4,8-dichloroquinoline-2-carboxylate: is a chemical compound with the molecular formula C11H7Cl2NO2 and a molecular weight of 256.08 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,8-dichloroquinoline-2-carboxylate typically involves the chlorination of quinoline derivatives followed by esterification. One common method includes the reaction of 4,8-dichloroquinoline with methanol in the presence of a catalyst such as sulfuric acid to yield the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4,8-dichloroquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products Formed:

Oxidation: Quinoline-2-carboxylic acid derivatives.

Reduction: this compound alcohol derivatives.

Substitution: Amino or thiol-substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Chemistry

MDQC serves as an important intermediate in the synthesis of more complex quinoline derivatives. Its ability to participate in various chemical reactions enables researchers to create a wide range of compounds with potential applications in pharmaceuticals and agrochemicals.

Biology

Research has indicated that MDQC exhibits potential antimicrobial properties. Its structural similarity to other bioactive quinoline compounds suggests that it may inhibit the growth of bacteria and fungi. The mechanism of action involves the inhibition of specific enzymes by binding to their active sites, disrupting essential biochemical pathways in microorganisms.

Medicine

MDQC is being explored for its potential use in developing new pharmaceuticals, particularly for treating infectious diseases. The compound's interaction with biological targets, such as enzymes and receptors, could lead to significant therapeutic effects. Studies have shown that derivatives of MDQC may interfere with DNA replication processes in cancer cells, indicating its potential as an anticancer agent .

Industry

In addition to its applications in research and medicine, MDQC is utilized in the production of dyes and pigments due to its stable aromatic structure. Its chemical properties make it suitable for various industrial applications where color stability and chemical resistance are required .

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of MDQC demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated potent antibacterial effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | <0.03125 μg/mL |

| Staphylococcus aureus | <0.25 μg/mL |

| Acinetobacter baumannii | 1–4 μg/mL |

| Pseudomonas aeruginosa | 1–8 μg/mL |

The results suggest that MDQC has strong potential as an antimicrobial agent due to its ability to inhibit bacterial growth effectively.

Anticancer Properties

In a separate investigation into the anticancer properties of MDQC, researchers evaluated its cytotoxic effects on human ovarian cancer cells (A2780). The study revealed that MDQC significantly reduced cell viability, suggesting that it induces apoptosis through interactions with DNA:

- Mechanism of Action : MDQC binds to DNA, causing structural changes that prevent proper replication and transcription.

- Results : A notable decrease in cell viability was observed at concentrations conducive to further exploration for therapeutic applications.

Mecanismo De Acción

The mechanism of action of Methyl 4,8-dichloroquinoline-2-carboxylate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death .

Comparación Con Compuestos Similares

- Methyl 4,6-dichloroquinoline-2-carboxylate

- 4,7-Dichloroquinoline

Comparison: Methyl 4,8-dichloroquinoline-2-carboxylate is unique due to the specific positions of the chlorine atoms on the quinoline ring, which can influence its reactivity and biological activity. Compared to Methyl 4,6-dichloroquinoline-2-carboxylate, the 4,8-dichloro derivative may exhibit different pharmacokinetic properties and binding affinities to biological targets .

Actividad Biológica

Methyl 4,8-dichloroquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the mechanisms of action, biological evaluations, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C11H7Cl2NO2 and a molecular weight of 256.08 g/mol. The compound features a quinoline ring system with chlorine substituents at the 4 and 8 positions and a carboxylate group at the 2 position, which contributes to its reactivity and biological activity.

The mechanism of action for this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting essential biochemical pathways in microorganisms.

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial effects against various bacterial strains by interfering with their metabolic processes .

- Anticancer Properties : this compound has shown potential in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial activity. The minimum inhibitory concentration (MIC) values have been reported against various pathogens:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

| Candida albicans | 16.69 |

These results highlight the compound's efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

In vitro studies on cancer cell lines have revealed the following findings regarding the anticancer activity of this compound:

- Cell Lines Tested : Various cancer cell lines including breast and colon cancer.

- Effects Observed : Significant reduction in cell viability at concentrations ranging from 10 to 50 µM.

- Mechanistic Insights : Induction of apoptosis was confirmed through flow cytometry analysis, indicating that the compound may activate apoptotic pathways leading to cell death .

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

- Synthesis and Evaluation : A study synthesized multiple derivatives of this compound to evaluate their biological activities. It was found that modifications at the nitrogen position significantly influenced both antimicrobial and anticancer activities .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that the presence of electron-withdrawing groups enhances the compound's potency against microbial strains while maintaining low cytotoxicity towards human cells .

Propiedades

IUPAC Name |

methyl 4,8-dichloroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c1-16-11(15)9-5-8(13)6-3-2-4-7(12)10(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTKQPIRZXAPEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CC=C2Cl)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674839 | |

| Record name | Methyl 4,8-dichloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020101-15-8 | |

| Record name | Methyl 4,8-dichloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.